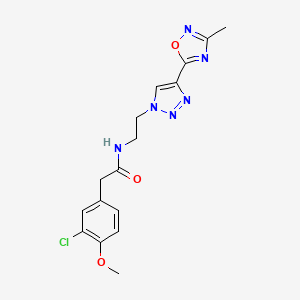
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN6O3 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Agricultural Applications
Herbicide Development : Chloroacetamide herbicides, like acetochlor and metolachlor, have been extensively studied for their pre-emergent activity in controlling annual grasses and broad-leaved weeds in various crops (Latli & Casida, 1995). These studies focus on the synthesis of high-specific-activity compounds to investigate their metabolism and mode of action, providing a foundational understanding for developing new herbicides with potentially improved efficacy and selectivity.
Mechanism of Action Research : Understanding the metabolic pathways and mode of action of chloroacetamide herbicides is crucial for the design of new compounds with desired herbicidal properties. Research demonstrates the complex metabolic pathways leading to the activation and eventual carcinogenic properties of these compounds, shedding light on the importance of structural modifications to enhance safety and effectiveness (Coleman et al., 2000).
Biochemical and Medicinal Applications
Antibacterial and Antimicrobial Activities : Oxadiazole and triazole derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, certain 1H-1,2,3-triazolyl-substituted 1,3,4-oxadiazole derivatives have shown promising activities against both gram-positive and gram-negative bacterial species (Neeraja et al., 2016). This suggests that similar compounds could be explored for new antibacterial agents.
Anti-inflammatory and Analgesic Properties : The investigation into the analgesic and anti-inflammatory activities of oxadiazole derivatives highlights the potential for developing new therapeutic agents. Certain derivatives have been found to exhibit significant analgesic and anti-inflammatory effects in rodent models, indicating the therapeutic potential of such compounds (Dewangan et al., 2015).
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3/c1-10-19-16(26-21-10)13-9-23(22-20-13)6-5-18-15(24)8-11-3-4-14(25-2)12(17)7-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWKWOHONZEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

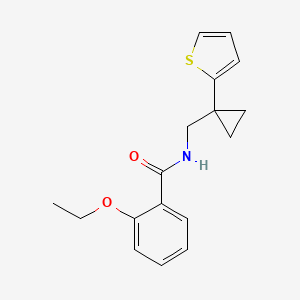
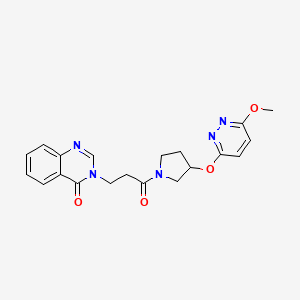
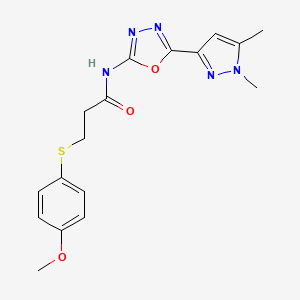
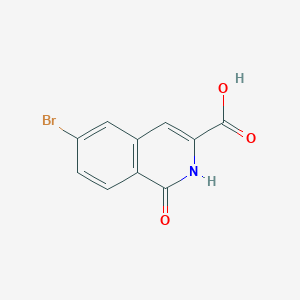
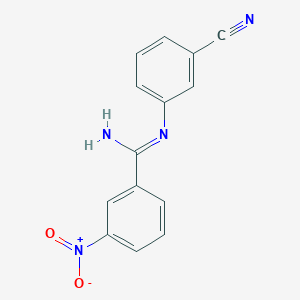
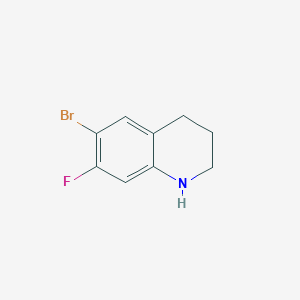
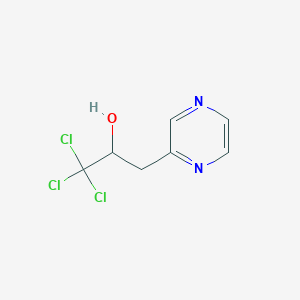
![1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2771756.png)
![1,4-bis((1H-benzo[d]imidazol-2-yl)thio)butane](/img/structure/B2771757.png)
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)
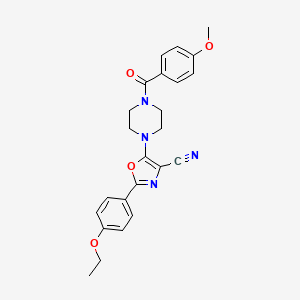
![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771767.png)